molecular formula C7H8N2O3 B2971991 Methyl 6-methoxypyridazine-3-carboxylate CAS No. 19194-96-8

Methyl 6-methoxypyridazine-3-carboxylate

Cat. No.: B2971991
CAS No.: 19194-96-8
M. Wt: 168.152
InChI Key: XEQAKWQFKNDOCD-UHFFFAOYSA-N
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Description

Methyl 6-methoxypyridazine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving methylation and oxidation steps

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches using large reactors. The process involves precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, which allows for more efficient production and better control over reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 6-methoxypyridazine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 6-methoxypyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-3-carboxylate: A structurally similar compound with a methyl group instead of a methoxy group.

  • Methyl 6-chloropyridine-3-carboxylate: Another related compound with a chlorine atom at the 6-position.

Uniqueness: Methyl 6-methoxypyridazine-3-carboxylate is unique due to its methoxy group, which imparts different chemical and biological properties compared to its methyl and chloro counterparts. This difference can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 6-methoxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-4-3-5(8-9-6)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQAKWQFKNDOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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